8-Chloro-1-(piperazin-1-yl)isoquinoline
Description
8-Chloro-1-(piperazin-1-yl)isoquinoline (CAS: 401567-94-0, MF: C₁₃H₁₄ClN₃, FW: 247.72) is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at position 8 and a piperazine moiety at position 1 . This structural motif is critical for its physicochemical and biological properties. The compound is typically synthesized via nucleophilic substitution reactions involving chloro-substituted isoquinolines and piperazine derivatives under reflux conditions .
Properties
Molecular Formula |
C13H14ClN3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
8-chloro-1-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H14ClN3/c14-11-3-1-2-10-4-5-16-13(12(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |
InChI Key |
MIOKJOZKEAKZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(piperazin-1-yl)isoquinoline typically involves the reaction of 8-chloroisoquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
8-Chloro-1-(piperazin-1-yl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The 8-chloro substitution in the target compound enhances π-π stacking interactions with aromatic residues in enzyme binding pockets compared to 4-chloro analogues, as observed in kinase inhibition studies .
- Halogen Effects : Bromine substitution at position 4 increases lipophilicity (LogP: 2.8 vs. 2.3 for Cl), correlating with improved membrane permeability but higher cytotoxicity .
- Linker Modifications: Sulfonyl-linked derivatives (e.g., 8-chloro-5-(piperazinylsulfonyl)isoquinoline) exhibit superior aqueous solubility (PBS: 15 mg/mL) and IMPDH inhibitory activity (IC₅₀: 0.8 μM) compared to the parent compound .
Pharmacological Profiles
Physicochemical Properties
| Property | This compound | 4-Bromo Analogue | Sulfonyl Derivative |
|---|---|---|---|
| LogP | 2.3 | 2.8 | 1.9 |
| Aqueous Solubility (PBS) | 10 mg/mL | 5 mg/mL | 15 mg/mL |
| Melting Point | 215–217°C | 228–230°C | 198–200°C |
| Stability in DMSO | >24 months at -20°C | >24 months | 12 months |
Notes
Safety and Handling: this compound hydrochloride is classified as hazardous; avoid inhalation or skin contact .
Research Limitations : Most biological data are derived from structural analogues (e.g., sulfonyl derivatives), necessitating further in vivo studies for the parent compound .
Synthetic Optimization: Microwave-assisted methods could enhance the yield and purity of piperazine-linked isoquinolines, as demonstrated for naphthalimide hybrids .
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